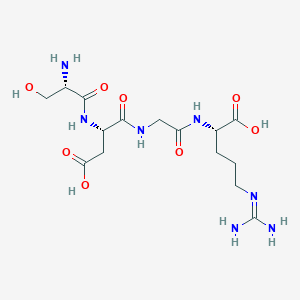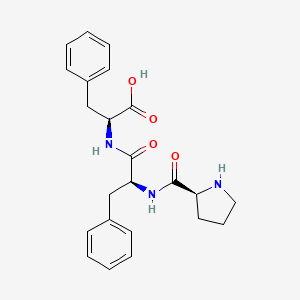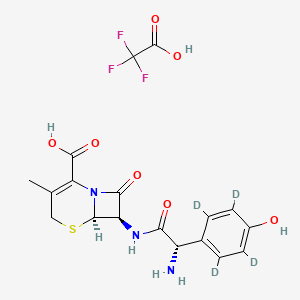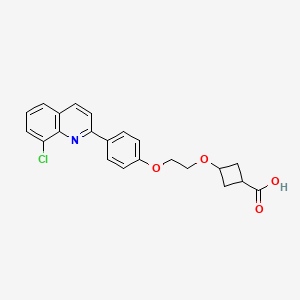
Hbv-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-16 is a chemical compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-16 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate this compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
Wirkmechanismus
The mechanism of action of Hbv-IN-16 involves the inhibition of the hepatitis B virus polymerase enzyme, which is essential for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps in controlling the infection.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-16 is compared with other similar compounds such as:
Lamivudine: An antiviral drug that also inhibits hepatitis B virus polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication through a different pathway.
Uniqueness
This compound stands out due to its high specificity for the hepatitis B virus polymerase enzyme and its potential to overcome resistance issues associated with other antiviral drugs. Its unique chemical structure allows for effective inhibition of viral replication with minimal side effects.
Similar Compounds
- Lamivudine
- Entecavir
- Tenofovir
- Adefovir
- Telbivudine
This compound represents a promising advancement in the treatment of hepatitis B virus infections, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Eigenschaften
Molekularformel |
C22H20ClNO4 |
|---|---|
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
3-[2-[4-(8-chloroquinolin-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO4/c23-19-3-1-2-15-6-9-20(24-21(15)19)14-4-7-17(8-5-14)27-10-11-28-18-12-16(13-18)22(25)26/h1-9,16,18H,10-13H2,(H,25,26) |
InChI-Schlüssel |
UNCSQDWDDTUMNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4Cl)C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



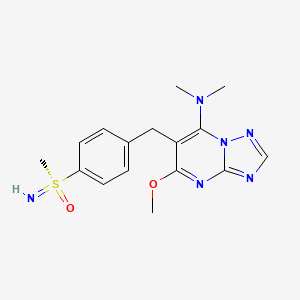
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
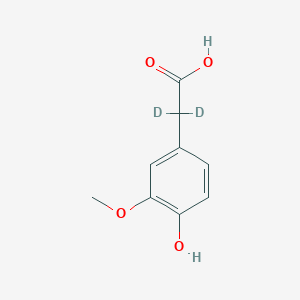
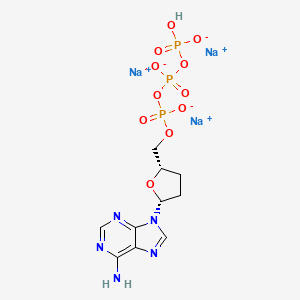


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)


